- Functionalized heterocyclic scaffolds derived from Morita-Baylis-Hillman Acetates, Chemical Communications (Cambridge, 2013, 49(70), 7738-7740
Cas no 94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate)
94209-24-2 structure
Product Name:ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
Numero CAS:94209-24-2
MF:C18H16N2O2
MW:292.331844329834
MDL:MFCD03960606
CID:2131164
PubChem ID:2374374
Update Time:2025-05-25
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
- Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester (7CI)
- CCG-305131
- BS-48113
- D85559
- HMS1407H21
- 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester
- AKOS015969508
- BWTLOAULVWBENQ-UHFFFAOYSA-N
- Ethyl 1,3-diphenylpyrazole-5-carboxylate
- Z53848029
- Enamine_004751
- CS-0161857
- ethyl 2,5-diphenylpyrazole-3-carboxylate
- DB-370095
- 94209-24-2
- SCHEMBL16112468
-
- MDL: MFCD03960606
- Inchi: 1S/C18H16N2O2/c1-2-22-18(21)17-13-16(14-9-5-3-6-10-14)19-20(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3
- Chiave InChI: BWTLOAULVWBENQ-UHFFFAOYSA-N
- Sorrisi: O=C(C1N(C2C=CC=CC=2)N=C(C2C=CC=CC=2)C=1)OCC
Proprietà calcolate
- Massa esatta: 292.121177757g/mol
- Massa monoisotopica: 292.121177757g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 5
- Complessità: 362
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 44.1Ų
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1372-5g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 5g |
$1435 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ984-200mg |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 200mg |
1185.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ984-1g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 1g |
3550.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ984-50mg |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 50mg |
476.0CNY | 2021-07-17 | |
| Chemenu | CM362790-250mg |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95%+ | 250mg |
$191 | 2024-07-19 | |
| Chemenu | CM362790-1g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95%+ | 1g |
$475 | 2024-07-19 | |
| Chemenu | CM362790-5g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95%+ | 5g |
$1361 | 2024-07-19 | |
| eNovation Chemicals LLC | K04958-1g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | >95% | 1g |
$215 | 2024-06-05 | |
| eNovation Chemicals LLC | K04958-5g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | >95% | 5g |
$850 | 2024-06-05 | |
| eNovation Chemicals LLC | K04958-1g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | >95% | 1g |
$215 | 2025-02-19 |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Methanol ; overnight, 65 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Product class 1: pyrazoles, Science of Synthesis, 2002, 12, 15-225
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones, ACS Omega, 2023, 8(19), 17274-17287
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Ethanol ; 5 h, reflux
Riferimento
- New Pyrazolium-carboxylates as Structural Analogues of the Pseudo-Cross-Conjugated Betainic Alkaloid Nigellicine, Journal of Organic Chemistry, 2003, 68(15), 5977-5982
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Trifluoroacetic acid Solvents: Ethanol ; rt; 2 h, 85 °C
Riferimento
- La(OTf)3-catalysed one-pot synthesis of pyrazole tethered imidazo[1,2-a]azine derivatives and evaluation of their light emitting properties, New Journal of Chemistry, 2020, 44(3), 684-694
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Microwave-assisted 1,3-dipolar cycloaddition reactions of nitrilimines and nitrile oxides, Journal of Chemical Research, 1999, (12), 718-719
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Haloacetylated enol ethers. 11. Synthesis of 1-methyl- and 1-phenyl pyrazole-3(5)-ethyl esters. A one-pot procedure, Journal of Heterocyclic Chemistry, 1999, 36(1), 217-220
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Hydrochloric acid Solvents: Dimethylformamide , Water ; 2 - 5 h, rt; rt → reflux; 3 h, reflux
Riferimento
- Synthesis of bromodifluoromethyl substituted pyrazoles and isoxazoles, Journal of Fluorine Chemistry, 2010, 131(3), 426-432
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Acetonitrile ; 24 h, 80 °C
Riferimento
- New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids, Journal of Fluorine Chemistry, 2018, 214, 17-23
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: O-Methylhydroxylamine hydrochloride Solvents: Ethanol ; 3 h, rt
1.2 3 h, rt; 10 h, reflux
1.2 3 h, rt; 10 h, reflux
Riferimento
- One-Pot Synthesis of Highly Substituted 1H-Pyrazole-5-carboxylates from 4-Aryl-2,4-diketoesters and Arylhydrazines, Journal of Heterocyclic Chemistry, 2016, 53(3), 840-848
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Ethanol ; rt → 80 °C; 3 h, 80 °C
Riferimento
- Histone deacetylase inhibitors for treatment of Neurodegenerative diseases, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Ethanol ; 30 min, rt
1.2 rt; overnight, rt
1.2 rt; overnight, rt
Riferimento
- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline, Chemistry Central Journal, 2016, 10,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Histone deacetylase inhibitors and compositions and methods of use thereof, United States, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 1 h, rt
Riferimento
- Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition between Alkynes and Nitrilimines Generated In Situ, European Journal of Organic Chemistry, 2018, 2018(3), 316-328
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Raw materials
- 3-BUTENOIC ACID, 4-HYDROXY-2-OXO-4-PHENYL-, ETHYL ESTER, (3Z)-
- ethyl 2,4-dioxo-4-phenyl-butanoate
- 4-bromo-4,4-difluoro-1-phenylbutane-1,3-dione
- ethyl propiolate
- Ethyl (3Z)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate
- Phenylhydrazine Hydrochloride (1:1)
- 2,5-diphenyl-2h-tetrazole
- N'-Phenylbenzohydrazonoyl chloride
- 3-Buten-2-one, 1,1,1-trichloro-4-methoxy-4-phenyl-
- Ethyl 2-acetoxy-3-nitro-4-phenylbut-3-enoate
- Ethyl (3E)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate
- 3-Butenoic acid, 4-hydroxy-2-oxo-4-phenyl-, ethyl ester
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Preparation Products
- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (94209-24-2)
- 1H-Pyrazole-4-carboxylic acid, 1,3-diphenyl-, ethyl ester (7189-03-9)
- 1H-Pyrazole-3-carboxylic acid, 1,5-diphenyl-, ethyl ester (17355-75-8)
- 1H-Pyrazole, 3-(bromodifluoromethyl)-1,5-diphenyl- (1032273-33-8)
- 5-(Bromodifluoromethyl)-1,3-diphenyl-1H-pyrazole (1032273-66-7)
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Letteratura correlata
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso